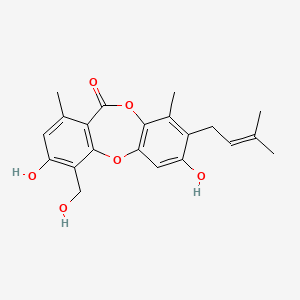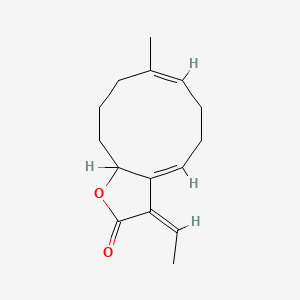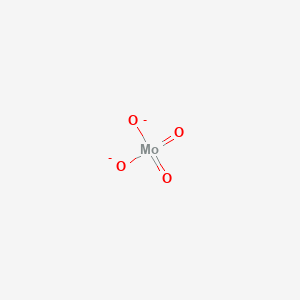
Chlorhydrate de Moroxydine
Vue d'ensemble
Description
Le chlorhydrate de moroxydine est un médicament antiviral qui a été initialement développé dans les années 1950 comme traitement contre la grippe. Structurellement, le this compound est une biguanidine hétérocyclique .
Applications De Recherche Scientifique
Moroxydine hydrochloride has a wide range of scientific research applications:
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of Moroxydine hydrochloride are RNA and DNA viruses . It has been shown to have multi-antiviral activities against various viruses including influenza symptoms, herpes simplex, varicellazoster, measles, mumps disease, hepatitis C virus, and more .
Mode of Action
It is known that it interacts with its viral targets, leading to inhibition of viral replication
Result of Action
The molecular and cellular effects of Moroxydine hydrochloride’s action include the inhibition of viral replication, which can prevent the spread of the virus within the host organism . This can lead to a reduction in the severity and duration of viral infections.
Analyse Biochimique
Cellular Effects
Moroxydine hydrochloride has been shown to have protective effects against virus-induced cytopathic effects and apoptosis in host cells This suggests that Moroxydine hydrochloride can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to have antiviral properties, suggesting it may interact with viral biomolecules and potentially inhibit or activate certain enzymes
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse du chlorhydrate de moroxydine implique la réaction de la morpholine avec la dicyandiamide en présence d'acide chlorhydrique. Le mélange réactionnel est porté à reflux pendant 48 heures, puis refroidi et filtré pour obtenir le produit .
Méthodes de Production Industrielle : Dans les milieux industriels, la préparation du this compound implique généralement la même réaction, mais à plus grande échelle. Le procédé comprend l'ajout de chlorure d'ammonium, suivi de l'ajout de morpholine et de dicyandiamide, et de reflux et de filtration subséquents .
Analyse Des Réactions Chimiques
Types de Réactions : Le chlorhydrate de moroxydine subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé dans des conditions spécifiques.
Réduction : Il peut être réduit en son amine correspondante.
Substitution : Il peut subir des réactions de substitution nucléophile.
Réactifs et Conditions Courants :
Oxydation : Les agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Les nucléophiles tels que les amines ou les thiols en conditions basiques.
Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes correspondants, tandis que la réduction peut produire des amines.
4. Applications de la Recherche Scientifique
Le this compound a un large éventail d'applications en recherche scientifique :
Chimie : Utilisé dans l'étude des composés antiviraux et de leurs interactions avec divers virus.
Biologie : Étudié pour ses effets sur les virus à ARN et à ADN, notamment la grippe, la rougeole et les oreillons.
Industrie : Utilisé dans le développement de médicaments et de formulations antiviraux.
5. Mécanisme d'Action
Le mécanisme d'action exact du this compound n'est pas entièrement compris. Il est considéré qu'il interfère avec la réplication virale en ciblant les voies de synthèse de l'ARN et de l'ADN viraux . Cette perturbation empêche le virus de se multiplier et de se propager dans l'organisme hôte .
Composés Similaires :
Amantadine : Un autre médicament antiviral utilisé pour traiter la grippe.
Rimantadine : Similaire à l'amantadine, utilisé pour le traitement de la grippe.
Oseltamivir : Un inhibiteur de la neuraminidase utilisé pour traiter et prévenir la grippe.
Unicité : Le this compound est unique en raison de son activité antivirale à large spectre contre les virus à ARN et à ADN .
Comparaison Avec Des Composés Similaires
Amantadine: Another antiviral drug used to treat influenza.
Rimantadine: Similar to amantadine, used for influenza treatment.
Oseltamivir: A neuraminidase inhibitor used to treat and prevent influenza.
Uniqueness: Moroxydine hydrochloride is unique due to its broad-spectrum antiviral activity against both RNA and DNA viruses .
Propriétés
| { "Design of the Synthesis Pathway": "Moroxydine hydrochloride can be synthesized through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2-Chloro-5-nitropyridine", "Morpholine", "Sodium hydroxide", "Hydrochloric acid", "Sodium borohydride", "Acetic acid", "Ethyl acetate", "Methanol" ], "Reaction": [ "Step 1: 2-Chloro-5-nitropyridine is reacted with morpholine in the presence of sodium hydroxide to yield 2-morpholino-5-nitropyridine.", "Step 2: The resulting product from step 1 is reduced with sodium borohydride in the presence of acetic acid to yield 2-morpholino-5-aminopyridine.", "Step 3: The product from step 2 is then reacted with hydrochloric acid in methanol to yield Moroxydine hydrochloride.", "Step 4: The final product is purified using recrystallization with ethyl acetate." ] } | |
Numéro CAS |
3160-91-6 |
Formule moléculaire |
C6H14ClN5O |
Poids moléculaire |
207.66 g/mol |
Nom IUPAC |
N'-carbamimidoylmorpholine-4-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H13N5O.ClH/c7-5(8)10-6(9)11-1-3-12-4-2-11;/h1-4H2,(H5,7,8,9,10);1H |
Clé InChI |
FXYZDFSNBBOHTA-UHFFFAOYSA-N |
SMILES isomérique |
C1COCCN1/C(=N/C(=N)N)/N.Cl |
SMILES |
C1COCCN1C(=N)N=C(N)N.Cl |
SMILES canonique |
C1COCCN1C(=NC(=N)N)N.Cl |
Apparence |
Solid powder |
| 7420-18-0 3160-91-6 |
|
Pictogrammes |
Irritant |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
3731-59-7 (Parent) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
>31.1 [ug/mL] (The mean of the results at pH 7.4) |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
4-morpholinocarboximidoylguanidine Flumidine Influmine moroxidine moroxydine moroxydine monohydrochloride N-amidino-4-morpholinecarboxamidine Vironil Virustat |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Moroxydine Hydrochloride primarily used for?
A1: Moroxydine Hydrochloride is primarily recognized for its antiviral activity against various plant viruses and some animal viruses. [, ]
Q2: What are some examples of viruses that Moroxydine Hydrochloride has shown efficacy against?
A2: Research indicates that Moroxydine Hydrochloride exhibits efficacy against viruses including Tomato Yellows Leaf Curl Virus (TYLCV), Cucumber Mosaic Virus (CMV), Grass Carp Reovirus (GCRV), and Giant Salamander Iridovirus (GSIV). [, , , ]
Q3: How does Moroxydine Hydrochloride exert its antiviral effects?
A3: While the exact mechanisms of action are still being investigated, studies suggest that Moroxydine Hydrochloride may interfere with viral replication processes. It may also play a role in enhancing the host's immune response to viral infection. [, , ] For instance, research suggests it might interfere with viral protein synthesis, as demonstrated by the reduced expression of VP1 in GCRV and major capsid protein (MCP) in GSIV. []
Q4: What is the molecular formula and weight of Moroxydine Hydrochloride?
A4: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of Moroxydine Hydrochloride.
Q5: Has the stability of Moroxydine Hydrochloride been investigated under various conditions?
A6: Yes, research has examined the stability of Moroxydine Hydrochloride in different contexts. For instance, one study explored its degradation dynamics in rice plants and field water. [] Another study investigated its degradation behavior in paddy soil, highlighting its degradability. []
Q6: How does temperature affect the effectiveness of Moroxydine Hydrochloride?
A7: Temperature plays a significant role in the effectiveness of Moroxydine Hydrochloride. Studies on Tomatoes Yellows Leaf Curl Virus (TYLCV) showed optimal control efficiency at 28°C. Additionally, research on gibel carp found that the metabolism and elimination of the drug were influenced by water temperature. [, ]
Q7: What analytical methods are commonly used for detecting and quantifying Moroxydine Hydrochloride?
A8: Several analytical techniques are employed to study Moroxydine Hydrochloride. High-Performance Liquid Chromatography (HPLC) with UV detection is frequently used for determining its content in various formulations and biological samples. Other methods include UPLC-MS/MS (for residue analysis) and microfluidic chip analysis. [, , , , , , , ]
Q8: Have any studies validated the analytical methods used for Moroxydine Hydrochloride analysis?
A9: Yes, analytical method validation is crucial for ensuring reliable results. Researchers have focused on assessing the accuracy, precision, and recovery rates of different methods used for Moroxydine Hydrochloride quantification. [, , , , ]
Q9: What types of formulations of Moroxydine Hydrochloride are mentioned in the research?
A10: The research mentions various formulations of Moroxydine Hydrochloride, including tablets, injections, eye drops, and wettable powders. These formulations likely influence its application, stability, and efficacy in different contexts. [, , , , , ]
Q10: Are there any known alternatives to Moroxydine Hydrochloride for viral control?
A14: Yes, several alternative antiviral agents are mentioned in the research, including Ribavirin, Ningnanmycin, and plant-derived compounds like Eugenol. [, , , ] The efficacy of these alternatives may vary depending on the specific virus and host.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2s)-2-(3-{[1-(4-Methoxybenzoyl)-2-Methyl-5-(Trifluoromethoxy)-1h-Indol-3-Yl]methyl}phenoxy)propanoic Acid](/img/structure/B1676670.png)

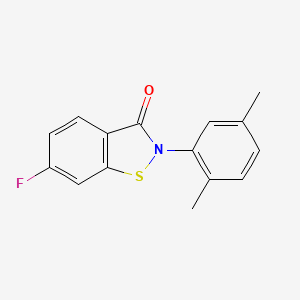
![2-cyclohexyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B1676675.png)
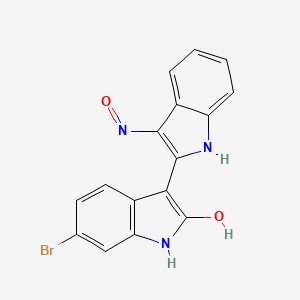
![2-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-1,3-benzoxazin-4-one](/img/structure/B1676678.png)


